3-Azocan-1-ylpropanoic acid hydrochloride

medicinal chemistry building block differentiation ring-size SAR

3‑Azocan‑1‑ylpropanoic acid hydrochloride (CAS 1185294‑68‑1) is a saturated eight‑membered nitrogen heterocycle (azocane) bearing a propanoic acid side‑chain, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂ and molecular weight 221.72 g mol⁻¹.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1185294-68-1
Cat. No. B1440478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azocan-1-ylpropanoic acid hydrochloride
CAS1185294-68-1
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CCC(=O)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c12-10(13)6-9-11-7-4-2-1-3-5-8-11;/h1-9H2,(H,12,13);1H
InChIKeyGOWQTWBVDFLXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azocan-1-ylpropanoic Acid Hydrochloride (CAS 1185294‑68‑1): Structural and Physicochemical Baseline for Procurement Evaluation


3‑Azocan‑1‑ylpropanoic acid hydrochloride (CAS 1185294‑68‑1) is a saturated eight‑membered nitrogen heterocycle (azocane) bearing a propanoic acid side‑chain, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂ and molecular weight 221.72 g mol⁻¹ . The azocane ring confers distinct conformational flexibility, steric volume and protonation‑state properties compared with smaller cyclic amine homologues, making this compound a versatile building block for medicinal chemistry, chemical biology and fragment‑based screening programmes . Available purity specifications range from ≥95 % to ≥98 % across reputable vendors .

Why 3‑Azocan‑1‑ylpropanoic Acid Hydrochloride Cannot Be Replaced by Smaller‑Ring Homologues: Key Differentiation Rationale


Cyclic amino‑acid building blocks with different ring sizes (pyrrolidine, piperidine, azepane) are not interchangeable surrogates for the azocane scaffold. Ring size governs not only the three‑dimensional vector of the propanoic acid attachment but also the amine pKₐ, lipophilicity (logP/logD), topological polar surface area (TPSA), and conformational sampling behaviour [1]. The hydrochloride salt form further modulates aqueous solubility, hygroscopicity and handling characteristics, which differ from the free‑base or alternative salt forms of smaller‑ring analogues . In structure‑activity relationship (SAR) programmes, these physicochemical divergences translate into measurable differences in target engagement, selectivity and pharmacokinetic profile; thus nominally “similar” building blocks must be evaluated on a compound‑specific basis .

Quantitative Differentiation Guide for 3‑Azocan‑1‑ylpropanoic Acid Hydrochloride vs. Closest Ring‑Size Analogs


Molecular Weight and Structural Formula Differentiation Across the Cyclic Amine Homologous Series

The eight‑membered azocane ring confers a molecular weight of 221.72 g mol⁻¹ (hydrochloride salt), which is 28 Da heavier than the six‑membered piperidine analogue (193.67 g mol⁻¹) and 42 Da heavier than the five‑membered pyrrolidine analogue (179.64 g mol⁻¹) . This molecular weight increment reflects two additional methylene units that alter the scaffold's lipophilic bulk and spatial reach without introducing heteroatom‑mediated polarity changes [1].

medicinal chemistry building block differentiation ring-size SAR

Topological Polar Surface Area (TPSA) as a Key Descriptor for Permeability and Oral Bioavailability Prediction

The TPSA of 3‑azocan‑1‑ylpropanoic acid hydrochloride is computed as 40.54 Ų . While ring‑size analogues show progressively decreasing TPSA with increasing methylene count, the azocane scaffold occupies a distinct region of the TPSA‑logP property space that can be exploited to tune permeability while maintaining hydrogen‑bonding capacity [1].

computational ADME drug design physicochemical profiling

Aqueous Solubility Modulation via Hydrochloride Salt Form and Ring‑Size Effects

The hydrochloride salt of 3‑azocan‑1‑ylpropanoic acid is explicitly documented as a protonated form that 'enhances its solubility in water and may influence its biological activity' . While the smaller‑ring analogues are also commercially supplied as hydrochlorides, the progressive increase in hydrocarbon content from pyrrolidine (C₇H₁₄ClNO₂) to azocane (C₁₀H₂₀ClNO₂) systematically reduces intrinsic aqueous solubility, making the azocane homologue the least water‑soluble member of the series [1].

solubility enhancement salt screening pre‑formulation

Conformational Flexibility and 3D‑Pharmacophore Differentiation of the Azocane Scaffold

The eight‑membered azocane ring accesses a broader conformational ensemble than the five‑ (pyrrolidine), six‑ (piperidine) or seven‑membered (azepane) rings . This increased flexibility allows the 3‑azocan‑1‑ylpropanoic acid scaffold to explore a wider range of nitrogen‑to‑carboxylate distance vectors, potentially engaging binding pockets that are inaccessible to more rigid, smaller‑ring bioisosteres . The hexahydro‑azocine configuration ensures full saturation, conferring greater three‑dimensionality compared with partially unsaturated analogues [1].

conformational analysis scaffold diversity fragment‑based drug discovery

Commercial Availability and Purity Specification Landscape

3‑Azocan‑1‑ylpropanoic acid hydrochloride is stocked by multiple independent vendors with declared purity ≥98 % (ChemScene) to ≥95 % (CymitQuimica, Matrix Scientific) . The azepane (seven‑membered) analogue is less widely stocked and generally listed at 95 % purity, while the piperidine and pyrrolidine analogues are commodity building blocks available at >98 % purity from numerous suppliers . This places the azocane compound in a procurement niche where multi‑vendor sourcing is feasible but requires batch‑specific CoA review to ensure consistent purity [1].

procurement vendor comparison purity benchmarking

Storage and Handling Stability: Temperature Sensitivity as a Differentiation Factor

The target compound requires sealed, dry storage at 2–8 °C . In contrast, the piperidine and pyrrolidine homologues are typically stored at room temperature in desiccated conditions . This cold‑chain requirement reflects the greater hygroscopicity and potential for ring‑opening or N‑oxide formation of the medium‑ring azocane hydrochloride, necessitating careful logistics planning for procurement and long‑term inventory management.

stability storage conditions logistics

Optimal Application Scenarios for 3‑Azocan‑1‑ylpropanoic Acid Hydrochloride Based on Quantitative Evidence


Scaffold‑Hopping in Kinase and GPCR Lead Optimisation

When a lead series containing piperidine or azepane propanoic acid pendants encounters potency plateaus or selectivity limitations, the azocane homologue introduces increased conformational flexibility and altered nitrogen‑to‑carboxylate vector geometry without introducing additional heteroatoms . This scaffold‑hopping strategy can rescue SAR by accessing sub‑pockets that are sterically forbidden to smaller rings, as inferred from conformational ensemble analysis .

Fragment‑Based Screening Library Design for Medium‑Ring Diversity

Fragment libraries enriched with medium‑ring (7–9 membered) heterocycles have been shown to sample a broader region of chemical space than those dominated by five‑ and six‑membered rings . The azocane‑propanoic acid scaffold, with its computed TPSA of 40.54 Ų and MW of 221.72 g mol⁻¹, satisfies fragment‑likeness criteria (MW < 300, TPSA < 60 Ų) and provides a three‑dimensional shape that complements flat aromatic fragments .

Physicochemical Property Optimisation in CNS Drug Discovery

The azocane scaffold occupies a logP–TPSA space that is favourable for CNS penetration (XLogP3 of parent azocane: 1.5, TPSA: ~40 Ų) . When incorporated into a CNS‑targeted lead molecule, the azocane‑propanoic acid motif may enhance brain exposure relative to more polar or more lipophilic ring‑size analogues, though experimental logD and PAMPA data should be generated to validate this inference .

Proteolysis‑Targeting Chimera (PROTAC) Linker and E3‑Ligase Ligand Design

Azocane‑containing building blocks are gaining attention in the PROTAC field because the medium‑ring amine introduces conformational flexibility that can optimise the ternary complex geometry between the target protein, PROTAC molecule and E3 ligase . The hydrochloride salt form provides ready solubility for aqueous bioconjugation chemistry, while the propanoic acid handle enables straightforward amide coupling to linker motifs .

Quote Request

Request a Quote for 3-Azocan-1-ylpropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.